Tt-301

Description

TT-301 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No. |

886208-76-0 |

|---|---|

Molecular Formula |

C23H21N7 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

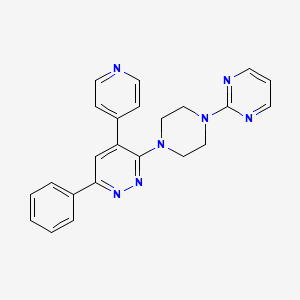

6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |

InChI |

InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2 |

InChI Key |

ZPJGUEPHFXPAQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TT-301; TT 301; TT301; MW-189; MW 189 ; MW189 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of TT-301: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-301, also known as MW189, is an investigational small-molecule drug candidate with potent anti-neuroinflammatory properties. Preclinical and early clinical studies have demonstrated its potential in treating acute brain injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). The core mechanism of action of this compound centers on the inhibition of activated microglia, leading to a reduction in the production of pro-inflammatory cytokines. This modulation of the neuroinflammatory response appears to involve the downstream regulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Microglial Activation and Cytokine Production

This compound's primary therapeutic effect stems from its ability to selectively attenuate the pro-inflammatory response of activated microglia, the resident immune cells of the central nervous system (CNS).[1] Following an acute brain injury, microglia become activated and release a cascade of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to secondary brain injury and neurological deficits.[2][3]

This compound intervenes in this process by suppressing the overproduction of these harmful cytokines.[1] Evidence from preclinical studies demonstrates that treatment with this compound leads to a significant reduction in microglial activation, as measured by the decreased expression of microglial markers like F4/80.[4] Furthermore, in a human endotoxemia model, administration of MW189 (this compound) resulted in lower plasma levels of the pro-inflammatory cytokine TNF-α and higher levels of the anti-inflammatory cytokine IL-10.

Downstream Modulation of the JAK-STAT Signaling Pathway

The inhibition of pro-inflammatory cytokine production by this compound has a significant downstream effect on intracellular signaling cascades, most notably the JAK-STAT pathway. The JAK-STAT pathway is a critical signaling route for a wide array of cytokines and growth factors, playing a key role in inflammation, immunity, and cell proliferation.

Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those involved in the inflammatory response.

Gene expression profiling from preclinical studies involving this compound has implicated the JAK-STAT pathway in its mechanism of action. By reducing the levels of pro-inflammatory cytokines that activate this pathway, this compound indirectly modulates JAK-STAT signaling, thereby dampening the downstream inflammatory cascade.

Quantitative Data from Preclinical Studies

The efficacy of this compound in preclinical models of acute brain injury has been quantified through various functional and histological outcome measures.

| Traumatic Brain Injury (TBI) Model | Outcome Measure | Treatment Group | Control Group (Vehicle) | Improvement with this compound | Reference |

| Neurologic Function | Rotorod Performance (Day 7) | 52.7% improvement | - | 52.7% | |

| Cognitive Function | Morris Water Maze Latencies | 232.5% improvement | - | 232.5% | |

| Microglial Activation | F4/80+ Staining (Day 1 and 10) | Reduced | - | Significant Reduction |

| Intracerebral Hemorrhage (ICH) Model | Outcome Measure | Treatment Group | Control Group (Vehicle) | Improvement with this compound | Reference |

| Neurologic Function | Rotorod Performance | 39.6% improvement | - | 39.6% | |

| Cerebral Edema | - | Reduced | - | Significant Reduction |

Key Experimental Protocols

Murine Model of Controlled Cortical Impact (CCI) for TBI

This protocol describes the induction of a focal traumatic brain injury in mice.

-

Anesthesia and Surgical Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is shaved and sterilized, and the mouse is placed in a stereotaxic frame.

-

Craniotomy: A midline scalp incision is made to expose the skull. A 5-mm craniotomy is performed over the right parietal cortex, lateral to the sagittal suture and anterior to the lambdoid suture, leaving the dura mater intact.

-

Induction of Injury: A pneumatic impactor with a 3-mm flat-tip is used to deliver a controlled cortical impact. The impactor is angled to be perpendicular to the brain surface. The impact is delivered at a velocity of 3.5 m/s with a deformation depth of 1.0 mm and a dwell time of 150 ms.

-

Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered.

Murine Model of Collagenase-Induced Intracerebral Hemorrhage (ICH)

This protocol outlines the creation of an intracerebral hematoma in mice.

-

Anesthesia and Stereotaxic Surgery: Adult male CD-1 mice are anesthetized and placed in a stereotaxic frame. A burr hole is drilled through the skull over the left striatum.

-

Collagenase Injection: A 30-gauge needle is inserted into the striatum at the following coordinates relative to bregma: anterior +0.5 mm, lateral +2.2 mm, and ventral -3.0 mm. A solution of bacterial collagenase type VII (0.075 units in 0.5 µL of sterile saline) is infused over 5 minutes.

-

Needle Withdrawal and Closure: The needle is left in place for an additional 10 minutes to prevent reflux and then slowly withdrawn. The burr hole is sealed with bone wax, and the scalp is sutured.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: Proposed mechanism of action of this compound in mitigating neuroinflammation.

Preclinical Experimental Workflow

Caption: Workflow of preclinical studies evaluating this compound efficacy.

References

- 1. Intracerebral hemorrhage in mouse models: therapeutic interventions and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of cognitive dysfunction following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory Mechanisms in a Neurovascular Disease: Cerebral Cavernous Malformation [mdpi.com]

- 4. This compound inhibits microglial activation and improves outcome after central nervous system injury in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TT-301: A Novel Glial Cell Inhibitor for Neuroinflammation in Central Nervous System Injuries

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation following acute central nervous system (CNS) injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH), is a critical driver of secondary injury cascades, leading to neuronal damage and long-term functional deficits. Microglia and astrocytes, the resident immune cells of the CNS, play a central role in initiating and propagating this inflammatory response. TT-301 (also known as MW-189) has emerged as a promising small molecule glial cell inhibitor that selectively modulates the activation of these cells. Preclinical studies have demonstrated its potential to attenuate neuroinflammation and improve functional outcomes in clinically relevant animal models of CNS injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction

Acute injuries to the central nervous system (CNS), including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH), trigger a complex cascade of secondary injury mechanisms that exacerbate initial tissue damage and contribute significantly to long-term neurological disability. A key component of this secondary injury is a robust neuroinflammatory response orchestrated by activated glial cells, primarily microglia and astrocytes. While acute glial activation is a necessary component of the brain's repair process, chronic and excessive activation leads to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, creating a cytotoxic environment that promotes neuronal death and inhibits recovery.

Targeting glial cell activation presents a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation. This compound is a novel, CNS-penetrant small molecule designed to selectively inhibit the activation of glial cells. This guide provides an in-depth review of the available technical data on this compound, aimed at researchers, scientists, and drug development professionals interested in its therapeutic potential.

Core Compound Information

| Parameter | Details |

| Compound Name | This compound |

| Synonyms | MW-189, MW01-6-189WH |

| Chemical Formula | C₂₃H₂₁N₇ |

| Molecular Weight | 395.47 g/mol |

| CAS Number | 886208-76-0 |

| Mechanism of Action | Glial Cell Inhibitor, Cytokine Inhibitor |

| Therapeutic Areas | Nervous System Diseases, Immune System Diseases |

| Developer | Transition Therapeutics, Inc. |

Mechanism of Action: Inhibition of Glial Activation

This compound exerts its therapeutic effects by modulating the inflammatory response of glial cells. In response to CNS injury, microglia and astrocytes become activated, leading to the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines contribute to secondary neuronal damage. This compound has been shown to inhibit the activation of these glial cells, thereby reducing the production of neurotoxic inflammatory mediators.[1]

Differential gene expression analysis following this compound administration in a murine model of CNS injury has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2] This pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate immune responses. While the precise molecular interaction of this compound with the JAK-STAT pathway is still under investigation, it is hypothesized that this compound interferes with this signaling cascade within activated glial cells, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Figure 1: Proposed mechanism of this compound in inhibiting the JAK-STAT signaling pathway in glial cells.

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in clinically relevant murine models of traumatic brain injury and intracerebral hemorrhage.[2]

Traumatic Brain Injury (TBI) Model

In a murine model of TBI, administration of this compound demonstrated significant improvements in both short-term vestibulomotor function and long-term neurocognitive outcomes.[2]

Table 1: Functional Outcome Data in a Murine TBI Model Treated with this compound [2]

| Functional Assay | Outcome Measure | Treatment Group | Result | P-value |

| Rotorod | Vestibulomotor Function | This compound | 52.7% improvement by day 7 | < 0.05 |

| Morris Water Maze | Neurocognitive Function (Latencies) | This compound | 232.5% improvement | < 0.05 |

Histological analysis revealed a reduction in F4/80+ staining, a marker for activated microglia/macrophages, at 1 and 10 days post-injury in mice treated with this compound.

Intracerebral Hemorrhage (ICH) Model

Similar therapeutic benefits were observed in a murine model of ICH. Treatment with this compound was associated with improved functional neurological recovery and a reduction in cerebral edema.

Table 2: Functional and Histological Outcome Data in a Murine ICH Model Treated with this compound

| Outcome Measure | Treatment Group | Result | P-value |

| Rotorod (Functional Neurologic Improvement) | This compound | 39.6% improvement | < 0.05 |

| Cerebral Edema | This compound | Reduction in edema (independent of hematoma volume) | < 0.05 |

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the study by Walls et al. (2012).

Animal Models

-

Traumatic Brain Injury Model: A controlled cortical impact (CCI) model was utilized in adult male C57BL/6 mice. Anesthesia was induced, and a craniotomy was performed. A pneumatic impactor was used to induce a unilateral cortical contusion.

-

Intracerebral Hemorrhage Model: ICH was induced by the intrastriatal injection of bacterial collagenase in adult male C57BL/6 mice. This model mimics the formation of a hematoma.

Drug Administration

This compound or saline (vehicle) was administered to the animals following the induction of either TBI or ICH. The treatment regimen consisted of an initial dose followed by subsequent doses for four consecutive days.

Functional Outcome Assessments

-

Rotorod Test: This test was used to assess vestibulomotor function, coordination, and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.

-

Morris Water Maze: This is a test of spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. The time taken to locate the platform (latency) was measured.

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Histological and Gene Expression Analysis

-

Immunohistochemistry: Brain sections were stained with an antibody against F4/80 to identify activated microglia and macrophages.

-

Differential Gene Expression: Hierarchical cluster analysis was performed on gene expression profiles from brain tissue to identify pathways modulated by this compound treatment.

Clinical Development

Preclinical studies have demonstrated a favorable safety profile for this compound and its ability to cross the blood-brain barrier. While early reports suggested an expectation for this compound to enter human clinical trials, publicly available data on late-stage clinical trials are limited. Further investigation into clinical trial databases and company publications is required to ascertain the current clinical development status of this compound.

Conclusion

This compound is a promising glial cell inhibitor with a demonstrated ability to attenuate neuroinflammation and improve functional outcomes in preclinical models of TBI and ICH. Its mechanism of action, likely involving the inhibition of the JAK-STAT signaling pathway, offers a targeted approach to mitigating the secondary injury cascades that follow acute CNS insults. The data summarized in this technical guide highlight the therapeutic potential of this compound and provide a foundation for further research and development in the field of neurotrauma and neurovascular emergencies. Detailed protocols and comprehensive preclinical data are essential for the design of future studies aimed at translating these promising findings into clinical applications.

References

TT-301: A Technical Guide to a Novel Cytokine Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-301, also known as MW189 and MW01-6-189WH, is a novel, central nervous system-penetrant small molecule that has demonstrated significant potential as a cytokine inhibitor.[1][2] It operates by selectively attenuating stressor-induced overproduction of proinflammatory cytokines, a key pathological driver in various neurological and inflammatory conditions.[1][2] Preclinical and early clinical studies have highlighted its therapeutic promise in acute brain injury, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[1] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, experimental validation, and key quantitative findings. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: Selective Cytokine Inhibition

This compound is a selective suppressor of glial proinflammatory cytokine overproduction. Its primary mechanism involves the modulation of neuroinflammatory responses, particularly by inhibiting the activation of microglia, the resident immune cells of the central nervous system. In response to injury or pathological stimuli, activated microglia release a cascade of proinflammatory cytokines that can lead to secondary tissue damage and neuronal dysfunction. This compound intervenes in this process, restoring the balance between pro- and anti-inflammatory signaling.

A key aspect of this compound's mechanism is its distinction from many other anti-inflammatory compounds. It does not inhibit p38α mitogen-activated protein kinase (MAPK) or other standard kinases. Instead, its effects on cytokine biosynthesis are mediated through alternative pathways.

Modulation of the JAK-STAT Signaling Pathway

Differential gene expression studies in preclinical models have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the mechanism of action of this compound. The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a cellular response, leading to the transcription of genes involved in inflammation, immunity, and cell growth. While the precise molecular interactions of this compound with the components of the JAK-STAT pathway are still under investigation, it is hypothesized that this compound modulates this pathway to suppress the production of proinflammatory cytokines.

Impact on Key Cytokines

-

Tumor Necrosis Factor-alpha (TNF-α): this compound has been shown to significantly reduce the levels of the proinflammatory cytokine TNF-α. In a human endotoxin (B1171834) challenge study, administration of MW189 (this compound) resulted in lower plasma levels of TNF-α compared to placebo.

-

Interleukin-10 (IL-10): Conversely, this compound treatment has been associated with an increase in the anti-inflammatory cytokine IL-10. The same human endotoxin challenge study demonstrated higher plasma levels of IL-10 in the MW189-treated group.

This dual action of suppressing a key proinflammatory cytokine while promoting an anti-inflammatory one underscores the modulatory, rather than purely suppressive, nature of this compound's effect on the cytokine network.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Mouse Models of Acute Brain Injury

| Model | Parameter | Treatment Group | Outcome | p-value |

| Traumatic Brain Injury | Rotorod Performance (Day 7) | This compound | 52.7% improvement | < 0.05 |

| Traumatic Brain Injury | Morris Water Maze Latencies | This compound | 232.5% improvement | < 0.05 |

| Intracerebral Hemorrhage | Rotorod Performance | This compound | 39.6% improvement | < 0.05 |

| Intracerebral Hemorrhage | Cerebral Edema | This compound | Reduction independent of hematoma volume | < 0.05 |

Table 2: Phase 1 Clinical Trial of MW189 (this compound) in Healthy Volunteers

| Study Design | Dose Range (Single & Multiple Ascending) | Key Findings |

| Randomized, Double-Blind, Placebo-Controlled | Up to 0.25 mg/kg (intravenous) | Safe and well-tolerated |

| Pharmacokinetic Analysis | Dose-proportional increases in plasma concentrations | Approximately linear kinetics, no significant accumulation |

| Pharmacodynamic (Endotoxin Challenge) | Single 0.25 mg/kg IV dose | Lower TNF-α and higher IL-10 levels compared to placebo |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Animal Models

3.1.1. Traumatic Brain Injury (TBI) Model

-

Model: Controlled Cortical Impact (CCI) is a widely used and reproducible model of TBI.

-

Procedure:

-

Anesthesia is induced in the mouse.

-

A craniotomy is performed to expose the dura mater.

-

A pneumatic or electromagnetic impactor device delivers a controlled impact to the cortical surface.

-

The scalp is sutured, and the animal is allowed to recover.

-

-

This compound Administration: this compound or saline is administered following the injury and for four subsequent days.

3.1.2. Intracerebral Hemorrhage (ICH) Model

-

Model: The collagenase-induced ICH model simulates the enzymatic degradation of the blood-brain barrier that can occur in hemorrhagic stroke.

-

Procedure:

-

The mouse is anesthetized and placed in a stereotactic frame.

-

A small burr hole is drilled in the skull over the target brain region (e.g., striatum).

-

A microinjection needle is used to infuse a solution of bacterial collagenase into the brain parenchyma, inducing a localized bleed.

-

-

This compound Administration: Similar to the TBI model, this compound or saline is administered post-injury for a specified duration.

3.1.3. Behavioral and Histological Assessments

-

Rotorod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

-

Morris Water Maze: This test evaluates spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform.

-

F4/80+ Staining: This immunohistochemical staining technique is used to identify activated microglia/macrophages in brain tissue, providing a quantitative measure of neuroinflammation.

Human Endotoxin Challenge Model

-

Objective: To assess the pharmacodynamic effects of MW189 (this compound) on cytokine production in a controlled inflammatory setting.

-

Procedure:

-

Healthy adult volunteers are administered a single intravenous dose of MW189 or placebo.

-

A low dose of bacterial endotoxin (lipopolysaccharide, LPS) is administered intravenously to induce a transient systemic inflammatory response.

-

Blood samples are collected at multiple time points post-challenge.

-

Plasma concentrations of key proinflammatory and anti-inflammatory cytokines are measured using validated immunoassays.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for conditions characterized by excessive neuroinflammation. Its selective mechanism of action, which involves the modulation of glial activation and cytokine production, potentially through the JAK-STAT pathway, offers a targeted approach to mitigating the detrimental effects of inflammation in the central nervous system. The encouraging safety and pharmacodynamic profile observed in early clinical trials warrants further investigation in patient populations with acute brain injuries and potentially other neuroinflammatory disorders. Future research should focus on elucidating the precise molecular targets of this compound within the JAK-STAT pathway and expanding clinical trials to evaluate its efficacy in improving functional outcomes in patients.

References

Understanding the Molecular Targets of Tt-301: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tt-301, also known as MW189 and MW01-6-189WH, is a novel, central nervous system (CNS)-penetrant small molecule designed to selectively modulate the neuroinflammatory response. Preclinical and early-phase clinical studies have demonstrated its potential in attenuating the overproduction of detrimental pro-inflammatory cytokines while promoting anti-inflammatory signaling. This document provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanism of action, based on publicly available data. While a definitive, direct molecular target remains to be fully elucidated in the literature, a significant body of evidence points towards the modulation of intracellular signaling pathways that regulate cytokine production, with a notable implication of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and neurodegenerative diseases. A key feature of this response is the activation of glial cells, particularly microglia, which leads to the release of a cascade of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). While this is a protective mechanism in the short term, chronic or excessive production of these cytokines can lead to secondary neuronal damage and functional deficits.

This compound has emerged as a promising therapeutic candidate that selectively suppresses the overproduction of these injurious pro-inflammatory cytokines.[1][2][3] This guide synthesizes the existing research to provide a detailed understanding of its mechanism of action, supported by available data and experimental insights.

Pharmacological Profile of this compound

This compound is characterized by its ability to selectively attenuate stressor-induced pro-inflammatory cytokine overproduction.[4][5] This selective action is a key differentiator from broader anti-inflammatory agents, suggesting a specific and targeted mechanism.

Effects on Cytokine Production

Clinical and preclinical studies have consistently demonstrated the modulatory effects of this compound on cytokine profiles. Specifically, treatment with this compound has been shown to:

-

Decrease Pro-inflammatory Cytokines: A significant reduction in the levels of TNF-α has been observed following this compound administration in response to inflammatory stimuli.

-

Increase Anti-inflammatory Cytokines: Conversely, this compound treatment has been associated with an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).

These effects are summarized in the table below.

| Cytokine | Effect of this compound Administration |

| TNF-α | Decreased |

| IL-10 | Increased |

Table 1: Summary of this compound's effect on key cytokine levels.

Exclusion of Common Anti-inflammatory Pathways

Importantly, research has clarified that this compound does not exert its effects through several common anti-inflammatory pathways. Secondary pharmacology screening has shown no significant binding or inhibitory activity against a large panel of kinases and G-protein coupled receptors. Specifically, it has been demonstrated that this compound does not inhibit p38α mitogen-activated protein kinase (MAPK) , a key enzyme in many inflammatory signaling cascades. This lack of interaction with common upstream kinases suggests a novel mechanism of action.

Implication of the JAK-STAT Signaling Pathway

A pivotal preclinical study utilizing differential gene expression analysis in a murine model of CNS injury provided the strongest evidence to date for a specific signaling pathway involved in this compound's mechanism of action. This analysis revealed a significant modulation of genes associated with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway following this compound administration.

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune response. The pathway transmits signals from extracellular cytokine receptors to the nucleus, leading to the transcription of target genes, including those for inflammatory mediators.

While the precise point of interaction of this compound within the JAK-STAT pathway has not been definitively identified, the gene expression data suggests that this compound may inhibit the signaling cascade, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Experimental Methodologies

The following sections outline the general experimental protocols that would be employed to investigate the molecular targets of a compound like this compound. It is important to note that specific, detailed protocols for this compound are not available in the public domain.

Target Identification and Binding Assays

A crucial step in characterizing a drug's mechanism of action is to identify its direct molecular target and quantify the binding affinity.

Experimental Workflow for Target Identification:

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique to identify proteins that directly bind to a small molecule. This compound would be immobilized on a solid support (e.g., beads) and incubated with a lysate from a relevant cell type (e.g., activated microglia). Proteins that bind to this compound are then eluted and identified using mass spectrometry.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Once candidate targets are identified, these biophysical techniques can be used to confirm the direct interaction and to quantify the binding affinity (e.g., dissociation constant, KD).

Cellular and Functional Assays

To understand the functional consequences of this compound binding to its target, a variety of cellular assays are employed.

-

Microglia Activation Assays: Primary microglia or microglial cell lines (e.g., BV-2) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The levels of secreted cytokines (TNF-α, IL-1β, IL-10, etc.) in the cell culture supernatant are then measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis of Signaling Pathways: To investigate the effect on specific signaling pathways like JAK-STAT, cells would be treated with this compound and a stimulus. Cell lysates would then be analyzed by Western blot using antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-JAK, p-STAT). A reduction in the levels of these phosphorylated proteins would indicate an inhibitory effect of this compound on the pathway.

Summary of Quantitative Data

As of the date of this document, there is no publicly available quantitative data, such as IC50, Ki, or KD values, that definitively characterizes the binding of this compound to a specific molecular target. The primary characterization of this compound's potency is derived from cellular and in vivo studies measuring the downstream effects on cytokine production.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders with a significant neuroinflammatory component. Its mechanism of action is distinct from many existing anti-inflammatory drugs, centering on the selective attenuation of pro-inflammatory cytokine overproduction. While the precise, direct molecular target of this compound is yet to be publicly disclosed, evidence strongly suggests the involvement of the JAK-STAT signaling pathway. Further research, likely involving target deconvolution studies and detailed biochemical and biophysical assays, will be necessary to fully elucidate the direct molecular interactions that underpin the beneficial pharmacological effects of this compound. This will not only provide a more complete understanding of this particular drug candidate but may also unveil novel therapeutic targets for the treatment of neuroinflammation.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. First-in-Human Studies of MW01-6-189WH, a Brain-Penetrant, Antineuroinflammatory Small-Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurosciencenews.com [neurosciencenews.com]

The Effect of TT-301 on Interleukin-1 Beta: A Review of Currently Available Scientific Literature

To the valued members of the research, scientific, and drug development communities, this document serves to address the inquiry into the effects of the compound designated TT-301 on the pro-inflammatory cytokine Interleukin-1 Beta (IL-1β).

Following a comprehensive review of publicly available scientific and medical literature, we must report that there is currently no direct evidence or published research detailing a specific interaction between a compound identified as this compound and Interleukin-1 Beta (IL-1β). Our investigation included searches for preclinical and clinical studies, mechanism of action analyses, and signaling pathway evaluations.

The search results did identify a compound named XTX301 , which is a tumor-activated form of Interleukin-12 (B1171171) (IL-12) , a distinct cytokine from IL-1β. XTX301 is designed to be activated by matrix metalloproteases within the tumor microenvironment to elicit a localized anti-tumor immune response.[1][2][3][4] Its mechanism is centered on the IL-12 signaling pathway, which involves the activation of STAT4 and the promotion of IFNγ signaling, leading to the recruitment and activation of immune cells.[1]

Additionally, a separate and distinct compound also designated This compound was identified in the context of central nervous system injury. This this compound was investigated as a potential microglial inhibitor in murine models of traumatic brain injury and intracerebral hemorrhage. The study demonstrated that this this compound reduced the presence of F4/80+ stained cells (a marker for macrophages and activated microglia) and was associated with improved neurological function. The study suggested the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in its mechanism of action. However, this research did not investigate or report any effects of this this compound on Interleukin-1 Beta.

Understanding Interleukin-1 Beta and its Signaling

Interleukin-1β is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. It is produced as an inactive precursor, pro-IL-1β, in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by Toll-like receptors (TLRs). The activation and secretion of mature IL-1β are tightly regulated by a multi-protein complex known as the inflammasome.

The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is a key player in IL-1β processing. Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted from the cell.

Below is a generalized diagram of the NLRP3 inflammasome signaling pathway leading to the production of active IL-1β.

Caption: NLRP3 Inflammasome Activation and IL-1β Processing.

Conclusion

We recommend that researchers and drug development professionals seeking information on the modulation of IL-1β focus on compounds with established mechanisms of action targeting this pathway. Future research may uncover a role for a compound named this compound in IL-1β signaling, but at present, no such data is available. This document will be updated if and when relevant scientific information becomes available.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A first-in-human study of XTX301, a masked, tumor-activated interleukin-12 (IL-12), in patients with advanced solid tumors. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. XTX301, a Tumor-Activated Interleukin-12 Has the Potential to Widen the Therapeutic Index of IL12 Treatment for Solid Tumors as Evidenced by Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tt-301 (MW-189): A Novel Neuroinflammatory Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tt-301, also known as MW-189. This compound is an investigational small molecule that has garnered significant interest for its potential as a therapeutic agent in acute neurological injuries, such as traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). This document consolidates key findings from preclinical and clinical research to serve as a valuable resource for professionals in the field of neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, central nervous system (CNS)-penetrant small molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 6-phenyl-4-(pyridin-4-yl)-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine |

| Synonyms | MW-189, MW01-6-189WH |

| CAS Number | 886208-76-0 (free base) |

| Chemical Formula | C23H21N7 |

| Molecular Weight | 395.47 g/mol |

| SMILES | C1=CC=C(C=C1)C2=C(C=NN=C2N3CCN(CC3)C4=NC=CC=N4)C5=CC=NC=C5 |

| Property | Value | Citation |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | |

| Shelf Life | >2 years if stored properly |

Mechanism of Action and Signaling Pathways

This compound is characterized as a cytokine inhibitor and a modulator of glial cell activity.[1] Its primary mechanism of action involves the attenuation of excessive pro-inflammatory cytokine production, a key contributor to secondary injury cascades in acute brain trauma.

Modulation of the JAK-STAT Signaling Pathway

Preclinical studies have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the therapeutic effects of this compound.[1] This pathway is a critical regulator of inflammatory responses. While the precise molecular targets of this compound within the JAK-STAT cascade are still under investigation, it is hypothesized that this compound modulates the phosphorylation or activity of key components in this pathway, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Impact on Cytokine Profile

This compound has been shown to selectively attenuate the overproduction of pro-inflammatory cytokines induced by stressors. A pilot pharmacodynamic study in healthy volunteers demonstrated that administration of this compound resulted in lower plasma levels of the pro-inflammatory cytokine TNF-α and higher levels of the anti-inflammatory cytokine IL-10 compared to placebo.[2]

Preclinical and Clinical Development

This compound has undergone preclinical evaluation in animal models of acute brain injury and has progressed to human clinical trials.

Preclinical Efficacy

In murine models of traumatic brain injury and intracerebral hemorrhage, administration of this compound was associated with:

-

Reduced microglial activation.[1]

-

Improved neurological function, as assessed by Rotorod and Morris water maze tests.[1]

-

A reduction in cerebral edema following intracerebral hemorrhage.

Clinical Trials

First-in-human, randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy adult volunteers.

Key Findings:

-

Safety and Tolerability: this compound was found to be safe and well-tolerated in single and multiple doses up to 0.25 mg/kg. The most common drug-related adverse event was infusion-site reactions, which were likely related to the acidity of the drug solution.

-

Pharmacokinetics: Pharmacokinetic analysis revealed dose-proportional increases in plasma concentrations of this compound after single or multiple doses, with approximately linear kinetics and no significant drug accumulation. Steady state was achieved by the third dose in all dosing cohorts.

A Phase 2a clinical trial, known as the Biomarker and Edema Attenuation in IntraCerebral Hemorrhage (BEACH) trial, is currently underway to evaluate the safety, tolerability, and potential efficacy of this compound in patients with acute nontraumatic intracerebral hemorrhage.

Experimental Protocols

Phase 1 Clinical Trial Protocol

The following provides a general overview of the methodology employed in the Phase 1 clinical trials of this compound.

Methodology Summary:

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Participants: Healthy adult volunteers.

-

Intervention: Intravenous administration of this compound at escalating doses or a matching placebo.

-

Primary Outcome Measures: Safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Secondary Outcome Measures: Pharmacokinetic parameters of this compound in plasma.

-

Exploratory Endpoints: A pilot pharmacodynamic study involving a low-dose endotoxin (B1171834) challenge to induce a systemic inflammatory response and measure the effect of this compound on plasma cytokine levels.

Phase 2a "BEACH" Clinical Trial Protocol

The BEACH trial is a first-in-patient study designed to build upon the findings of the Phase 1 trials.

Methodology Summary:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial.

-

Participants: Patients with acute nontraumatic intracerebral hemorrhage.

-

Intervention: Intravenous administration of this compound (0.25 mg/kg) or placebo (saline) twice daily for up to 5 days.

-

Primary Outcome Measures: Safety and tolerability of this compound in the patient population.

-

Secondary and Exploratory Outcome Measures:

-

Pharmacokinetic profile of this compound in patients.

-

Effects on perihematomal edema.

-

Changes in plasma and cerebrospinal fluid (if available) inflammatory and neuronal injury biomarkers.

-

Functional outcomes at various time points post-treatment.

-

Summary and Future Directions

This compound (MW-189) is a promising small molecule drug candidate with a novel mechanism of action targeting neuroinflammation. Its ability to modulate glial cell activation and selectively reduce the production of pro-inflammatory cytokines, potentially through the JAK-STAT pathway, makes it a compelling candidate for the treatment of acute neurological injuries. The favorable safety, tolerability, and pharmacokinetic profiles observed in Phase 1 clinical trials support its continued development. The ongoing Phase 2a BEACH trial will provide crucial insights into the therapeutic potential of this compound in patients with intracerebral hemorrhage and will inform the design of future pivotal efficacy studies. Further research is warranted to fully elucidate the specific molecular targets of this compound within the JAK-STAT signaling cascade and to explore its therapeutic utility in a broader range of neuroinflammatory conditions.

References

- 1. This compound inhibits microglial activation and improves outcome after central nervous system injury in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-Human Studies of MW01-6-189WH, a Brain-Penetrant, Antineuroinflammatory Small-Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of TT-301 in Traumatic Brain Injury: A Technical Guide

An In-depth Analysis of the Novel Neuroinflammatory Modulator TT-301 (MW189) for Researchers and Drug Development Professionals

Traumatic Brain Injury (TBI) initiates a complex neuroinflammatory cascade that contributes significantly to secondary injury and long-term neurological deficits. A promising therapeutic candidate, this compound (also known as MW189), has emerged as a potent, brain-penetrant small molecule that selectively attenuates the overproduction of proinflammatory cytokines by activated microglia. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanism of action for this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a novel central nervous system (CNS)-penetrant compound designed to inhibit the activation of glial cells, which are the primary mediators of the brain's innate immune response. Following TBI, microglia become activated and release a surge of proinflammatory cytokines, leading to neuronal damage, cerebral edema, and cognitive dysfunction. This compound selectively suppresses this injury-induced overproduction of cytokines, aiming to restore glial signaling pathways toward homeostasis.

Gene expression profiling in preclinical models treated with this compound has implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK/STAT) pathway in its mechanism of action.[1] However, studies also indicate that its pharmacological activity is independent of the p38 mitogen-activated protein kinase (MAPK) pathway, distinguishing it from other anti-inflammatory compounds.[2]

Preclinical Efficacy in Traumatic Brain Injury Models

The most significant preclinical evidence for this compound's potential in TBI comes from a study utilizing a murine Controlled Cortical Impact (CCI) model. This study demonstrated that post-injury administration of this compound led to substantial improvements in both histological and functional outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary preclinical TBI study.

Table 1: Histological and Functional Outcomes in a Murine TBI Model

| Outcome Measure | Treatment Group | Result | Time Point | Statistical Significance |

| Microglial Activation (F4/80+ staining) | This compound | Reduction in staining | 1 and 10 days post-injury | Not specified |

| Vestibulomotor Function (Rotorod) | This compound | 52.7% improvement vs. vehicle | Day 7 post-injury | P < 0.05 |

| Neurocognitive Function (Morris Water Maze Latencies) | This compound | 232.5% improvement vs. vehicle | 4 weeks post-injury | P < 0.05 |

Data sourced from Sauerbeck et al., Anesthesiology, 2012.[1]

Table 2: Phase 1 Clinical Trial Pharmacodynamic Effects (Healthy Volunteers with Endotoxin Challenge)

| Biomarker | Treatment Group | Result |

| Tumor Necrosis Factor-alpha (TNF-α) | MW189 (this compound) | Lower levels compared to placebo |

| Interleukin-10 (IL-10) | MW189 (this compound) | Higher levels compared to placebo |

Data sourced from a Phase 1 study of MW189 in healthy volunteers.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols used in the key preclinical TBI study.

Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and highly reproducible method for inducing a focal TBI.

-

Animal Preparation: Adult male mice are anesthetized. The head is shaved and mounted in a stereotaxic frame. A midline incision is made to expose the skull.

-

Craniotomy: A craniotomy of a specific diameter (e.g., 4-5 mm) is performed over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

-

Impact Induction: A pneumatic or electromagnetic impactor piston with a defined tip diameter is angled vertically to the cortical surface. The impact is delivered with precise, pre-set parameters for velocity, depth of cortical deformation, and dwell time.

-

Post-operative Care: After impact, the surgical site is closed. The animal is removed from the stereotaxic frame and allowed to recover on a warming pad. Analgesics are administered for post-operative pain.

Drug Administration Protocol

-

Compound: this compound or a saline vehicle control.

-

Administration: The compound is administered following the traumatic brain injury.

-

Dosing Schedule: The initial dose is followed by subsequent doses for four consecutive days. The exact dosage and route of administration (e.g., intravenous, intraperitoneal) would be detailed in the full study publication.

Rotorod Test for Vestibulomotor Function

This test assesses motor coordination and balance.

-

Apparatus: A rotating rod that can accelerate over a set period.

-

Procedure: Mice are placed on the stationary rod. The rod then begins to rotate, gradually accelerating (e.g., from 4 to 40 rpm) over a period of minutes.

-

Measurement: The latency to fall from the rod is recorded for each mouse. Multiple trials are typically conducted over several days post-injury.

Morris Water Maze (MWM) for Neurocognitive Function

The MWM is a classic test for spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using the external visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Visualizing the Molecular Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Neuroinflammation

The following diagram illustrates the proposed mechanism by which TBI leads to neuroinflammation and how this compound intervenes. TBI triggers the activation of microglia, which in turn activates the JAK/STAT signaling pathway, leading to the transcription and release of proinflammatory cytokines like TNF-α and IL-1β. This compound is hypothesized to inhibit one or more steps in this cascade, reducing cytokine production and subsequent neuronal damage.

Caption: Proposed mechanism of this compound in mitigating TBI-induced neuroinflammation.

Preclinical TBI Research Workflow

This diagram outlines the logical flow of a typical preclinical study investigating a novel therapeutic for TBI, from injury induction to final data analysis.

Caption: Standard workflow for preclinical evaluation of this compound in a TBI model.

References

- 1. This compound inhibits microglial activation and improves outcome after central nervous system injury in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First‐in‐Human Studies of MW01‐6‐189WH, a Brain‐Penetrant, Antineuroinflammatory Small‐Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Studies of MW01-6-189WH, a Brain-Penetrant, Antineuroinflammatory Small-Molecule Drug Candidate: Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research Findings on Tt-301: A Technical Overview

Introduction: Tt-301 is an investigational small molecule drug candidate that has been evaluated for its potential therapeutic effects in the context of acute neurological injury. Early preclinical research suggests that this compound functions as a microglial inhibitor, thereby modulating neuroinflammatory responses. This document provides a detailed summary of the initial research findings, including quantitative data from animal models, experimental methodologies, and the proposed mechanism of action.

Quantitative Data from Preclinical Studies

The primary preclinical evaluation of this compound was conducted in murine models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). The studies aimed to assess the impact of this compound on neuroinflammation, neuronal viability, and functional outcomes.[1]

Table 1: Effects of this compound on Functional Neurological Outcomes in Murine Models [1]

| Model | Assessment | Metric | This compound Treated Group Improvement | Sample Size (n) | P-value |

| Traumatic Brain Injury | Vestibulomotor Function | Rotorod Performance (by day 7) | 52.7% | 12 | < 0.05 |

| Traumatic Brain Injury | Neurocognitive Function | Morris Water Maze Latencies | 232.5% | 12 | < 0.05 |

| Intracerebral Hemorrhage | Vestibulomotor Function | Rotorod Performance | 39.6% | 12 | < 0.05 |

Table 2: Histological and Physiological Effects of this compound [1]

| Model | Assessment | Metric | Observation in this compound Treated Group | Time Points | Sample Size (n) |

| Traumatic Brain Injury | Microglial Activation | F4/80+ Staining | Reduction | 1 and 10 days post-injury | 6 |

| Intracerebral Hemorrhage | Cerebral Edema | - | Reduction (independent of hematoma volume) | - | 12 |

Experimental Protocols

The following methodologies were employed in the key preclinical studies to evaluate the efficacy of this compound.

1. Animal Models of Acute Neurological Injury: [1]

-

Traumatic Brain Injury (TBI): A controlled cortical impact model was utilized to induce a standardized brain injury in adult mice.

-

Intracerebral Hemorrhage (ICH): ICH was induced by collagenase injection into the brain parenchyma of adult mice.

2. This compound Administration: [1]

-

This compound or a saline vehicle was administered to the mice following the induction of either TBI or ICH.

-

Subsequent doses were administered for four consecutive days.

3. Assessment of Functional Outcomes:

-

Rotorod Test: This test was used to assess short-term vestibulomotor function. Mice were placed on a rotating rod, and the latency to fall was recorded.

-

Morris Water Maze: This test was employed to evaluate long-term neurocognitive impairment, specifically spatial learning and memory. The time taken for mice to locate a hidden platform in a pool of water was measured.

4. Histological Analysis:

-

Immunohistochemistry: Brain tissue was stained for F4/80, a marker for activated microglia and macrophages, to assess the level of neuroinflammation at 1, 10, and 28 days post-injury.

5. Gene Expression Analysis:

-

Differential gene expression profiling was conducted on brain tissue from this compound treated and vehicle-treated mice to identify the molecular pathways affected by the treatment. Hierarchical cluster analysis was used to analyze the data.

Mechanism of Action and Signaling Pathways

This compound is characterized as a microglial inhibitor. DrugBank also identifies it as an inhibitor of Interleukin-1 beta. The preclinical studies suggest that its therapeutic effects are mediated through the modulation of neuroinflammatory responses.

Differential gene expression analysis in the brains of mice treated with this compound implicated the involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway . This pathway is a critical signaling cascade in the regulation of immune and inflammatory responses.

Below is a diagram illustrating the proposed high-level mechanism of action for this compound.

References

The Impact of TT-301 on Neuronal Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of TT-301 in promoting neuronal viability following acute central nervous system (CNS) injury. This compound, a microglial inhibitor, has demonstrated significant efficacy in preclinical models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). This document outlines the quantitative effects of this compound on functional neurologic outcomes, details the experimental protocols used to assess its impact, and illustrates the key signaling pathways and experimental workflows.

Data Presentation

The administration of this compound has been shown to yield substantial improvements in both motor and cognitive functions post-injury. The following tables summarize the key quantitative findings from murine models, demonstrating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Vestibulomotor Function (Rotorod Test)

| Injury Model | Treatment Group | Performance Improvement | Time Point | Significance |

| Traumatic Brain Injury | This compound | 52.7% | Day 7 post-injury | P < 0.05 |

| Intracerebral Hemorrhage | This compound | 39.6% | Not Specified | P < 0.05 |

Table 2: Effect of this compound on Long-Term Neurocognitive Function (Morris Water Maze)

| Injury Model | Treatment Group | Performance Improvement (Reduced Latency) | Time Point | Significance |

| Traumatic Brain Injury | This compound | 232.5% | 4 weeks post-injury | P < 0.05 |

Table 3: Histologic Assessment of Microglial Activation (F4/80+ Staining)

| Injury Model | Treatment Group | Outcome | Time Points of Significant Reduction |

| Traumatic Brain Injury | This compound | Reduction in F4/80+ staining | Day 1 and Day 10 post-injury |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on neuronal viability and function.

Animal Models of CNS Injury

-

Traumatic Brain Injury (TBI): A controlled cortical impact device is utilized to induce a standardized TBI in adult mice. The impact parameters (e.g., velocity, depth, and dwell time) are precisely controlled to ensure reproducible injuries.

-

Intracerebral Hemorrhage (ICH): ICH is induced by the stereotactic injection of collagenase into the brain parenchyma. This enzymatic digestion of the blood-brain barrier leads to a localized hemorrhage, mimicking the clinical condition.

This compound Administration

-

Dosage and Route: this compound or a saline vehicle is administered to the mice following the induction of either TBI or ICH.

-

Treatment Schedule: The initial dose is administered shortly after the injury, followed by four subsequent daily doses.

Assessment of Neuronal Viability and Function

-

Histologic Assessment of Microglial Activation:

-

Tissue Preparation: At designated time points post-injury (1, 10, and 28 days), mice are euthanized, and brain tissue is collected. The tissue is fixed, embedded in paraffin, and sectioned for immunohistochemical analysis.

-

F4/80 Staining: Brain sections are stained with an antibody targeting the F4/80 antigen, a marker for microglia and macrophages. The density of F4/80-positive cells is quantified to assess the level of microglial activation.

-

-

Vestibulomotor Function (Rotorod Test):

-

Apparatus: An accelerating rotarod apparatus is used to assess motor coordination and balance.

-

Procedure: Mice are placed on the rotating rod, which gradually increases in speed. The latency to fall from the rod is recorded.

-

Testing Schedule: This test is typically performed at multiple time points during the first week following the injury to assess short-term functional deficits and recovery.

-

-

Long-Term Neurocognitive Function (Morris Water Maze):

-

Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the pool to aid in spatial navigation.

-

Procedure: Mice are placed in the pool and must use the visual cues to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials.

-

Testing Schedule: This test is conducted at a later time point, typically four weeks post-injury, to evaluate long-term spatial learning and memory.

-

Gene Expression Analysis

-

Sample Collection: Brain tissue from this compound and vehicle-treated mice is collected.

-

Analysis: Differential gene expression profiling is performed to identify the molecular pathways affected by this compound treatment. Hierarchical cluster analysis is used to identify patterns of gene expression changes.

Mandatory Visualization

Signaling Pathway

The neuroprotective effects of this compound are associated with the modulation of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway, a key signaling cascade in neuroinflammatory responses.

Caption: Proposed mechanism of this compound action via inhibition of the JAK-STAT pathway.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical studies evaluating this compound.

Methodological & Application

Application Notes and Protocols for Tt-301 (MW-189) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tt-301 (also known as MW-189), a novel small molecule cytokine inhibitor, in a laboratory environment. This compound has shown potential in modulating neuroinflammatory responses, making it a compound of interest for research in traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neuroinflammatory conditions.

1. Compound Information

| Property | Value |

| Synonyms | MW-189, this compound |

| Chemical Name | 6-phenyl-4-(pyridin-4-yl)-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine |

| Molecular Formula | C23H21N7[1] |

| Molecular Weight | 395.47 g/mol [1] |

| Mechanism of Action | Cytokine inhibitor, glial cell inhibitor; modulates neuroinflammation, in part through the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[2] |

| Solubility | Soluble in DMSO.[1] |

| Storage | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] |

2. In Vitro Applications & Protocols

This compound can be used in various in vitro assays to characterize its anti-inflammatory and neuroprotective effects.

2.1. Assessment of Anti-inflammatory Activity in Microglia

This protocol describes how to assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: Cytokine Release Assay

-

Cell Culture: Culture BV2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

2.2. Investigation of the JAK-STAT Signaling Pathway

This protocol outlines the use of Western blotting to determine if this compound inhibits the phosphorylation of key proteins in the JAK-STAT pathway in activated microglia.

Experimental Protocol: Western Blot for JAK-STAT Pathway

-

Cell Culture and Treatment: Culture and treat microglial cells with this compound and LPS as described in the cytokine release assay protocol (steps 1-4), using a 6-well plate format with a higher cell density (e.g., 1 x 10^6 cells/well).

-

Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes) post-LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

3. In Vivo Applications & Protocols

This compound has been evaluated in murine models of acute brain injury. The following protocols provide a framework for such studies.

3.1. Murine Model of Traumatic Brain Injury (Weight-Drop Model)

This model induces a closed-head injury to assess the neuroprotective effects of this compound.

Experimental Protocol: TBI Model

-

Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane (B1672236) or an intraperitoneal injection of a suitable anesthetic.

-

Injury Induction: Place the anesthetized mouse on a platform. Position a weight (e.g., 250g) at a specific height (e.g., 2 cm) above the exposed skull (midline incision to expose the skull is performed). Release the weight to induce the injury. Sham-operated animals undergo the same procedure without the weight drop.

-

This compound Administration: Administer this compound or a vehicle control intravenously (e.g., via tail vein injection) at a specified time point post-injury (e.g., 15 minutes) and continue for a set duration (e.g., once daily for four subsequent days).

-

Behavioral Assessment: Conduct behavioral tests such as the Rotarod test for motor coordination and the Morris water maze for learning and memory at various time points post-injury.

-

Histological and Molecular Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis (e.g., immunofluorescence for microglial activation markers like Iba1 or F4/80) and molecular analysis (e.g., cytokine levels, Western blotting for signaling pathways).

3.2. Murine Model of Intracerebral Hemorrhage (Collagenase Model)

This model mimics a hemorrhagic stroke to evaluate the therapeutic potential of this compound.

Experimental Protocol: ICH Model

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Create a burr hole over the striatum.

-

Collagenase Injection: Slowly inject a small volume of bacterial collagenase (e.g., 0.075 units in 0.5 µL of saline) into the striatum. The collagenase will disrupt blood vessels, leading to a localized hemorrhage.

-

This compound Administration: Administer this compound or vehicle as described in the TBI model.

-

Assessment: Evaluate neurological deficits, edema formation, and inflammatory markers as described for the TBI model.

4. Data Presentation

Quantitative Data Summary from Preclinical and Clinical Studies

| Parameter | Model/System | Treatment | Result | Reference |

| Vestibulomotor Function | Murine TBI Model | This compound | 52.7% improvement in Rotarod performance by day 7. | |

| Cognitive Function | Murine TBI Model | This compound | 232.5% improvement in Morris water maze latencies. | |

| Neurological Function | Murine ICH Model | This compound | 39.6% improvement in Rotarod performance. | |

| Microglial Activation | Murine TBI Model | This compound | Reduction in F4/80+ staining at 1 and 10 days post-injury. | |

| Pharmacodynamics | Healthy Human Volunteers (endotoxin challenge) | Single IV dose of MW-189 | Lower levels of TNF-α and higher levels of IL-10 compared to placebo. | |

| Pharmacokinetics | Healthy Human Volunteers | Single and multiple ascending IV doses of MW-189 | Dose-proportional increases in plasma concentrations with approximately linear kinetics. Steady state achieved by dose 3. |

5. Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Figure 1: Proposed mechanism of action of this compound on the JAK-STAT signaling pathway.

Figure 2: Experimental workflow for in vivo evaluation of this compound in a TBI model.

Figure 3: Workflow for the in vitro cytokine release assay.

References

Application Notes and Protocols for Administering Tt-301 in Traumatic Brain Injury Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Tt-301, a potential microglial inhibitor, in preclinical traumatic brain injury (TBI) research. This compound has shown promise in mitigating neuroinflammation and improving functional outcomes in murine models of acute brain injury.[1]

Introduction to this compound

This compound is a novel small molecule that acts as a microglial inhibitor, targeting the neuroinflammatory cascade that contributes to secondary injury following TBI.[1] By modulating microglial activation, this compound aims to reduce the production of pro-inflammatory cytokines, thereby protecting against neuronal damage and promoting functional recovery.[1] Preclinical studies suggest that this compound may improve both motor and cognitive deficits associated with TBI.[1][2]

Mechanism of Action

This compound is believed to exert its neuroprotective effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system. Following a traumatic insult, microglia become activated and release a barrage of inflammatory mediators. This neuroinflammatory response, while intended to be protective, can lead to a cycle of further cell death and tissue damage.

Differential gene expression analyses in preclinical models have implicated the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway in the mechanism of action of this compound. The JAK-STAT pathway is a critical signaling cascade that regulates inflammatory responses. By modulating this pathway, this compound may suppress the production of downstream inflammatory effectors.

Figure 1: Proposed mechanism of action for this compound in TBI.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a murine model of TBI.

Table 1: Effect of this compound on Motor Function (Rotorod Test)

| Time Point | Vehicle-Treated (Latency in seconds) | This compound-Treated (Latency in seconds) | % Improvement with this compound |

| Day 7 post-TBI | Mean value not specified | Mean value not specified | 52.7% |

Table 2: Effect of this compound on Cognitive Function (Morris Water Maze)

| Time Point | Vehicle-Treated (Latency to find platform) | This compound-Treated (Latency to find platform) | % Improvement with this compound |

| 4 weeks post-TBI | Mean value not specified | Mean value not specified | 232.5% |

Table 3: Effect of this compound on Microglial Activation (F4/80+ Staining)

| Time Point | Vehicle-Treated | This compound-Treated | Observation |

| Day 1 post-TBI | Increased staining | Reduced staining | Significant reduction |

| Day 10 post-TBI | Increased staining | Reduced staining | Significant reduction |

| Day 28 post-TBI | Staining returned to baseline | Staining returned to baseline | No significant difference |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involved in studying the effects of this compound in a TBI model.

This compound Administration Protocol

Objective: To administer this compound to mice following traumatic brain injury.

Materials:

-

This compound

-

Sterile Saline (0.9% NaCl)

-

Syringes and needles for administration

Procedure:

-

Formulation: Prepare the this compound solution in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 1 mg/kg) based on the average weight of the mice.

-

Administration: Administer this compound or saline (vehicle control) to the mice. The first dose should be given shortly after the induction of TBI.

-

Dosing Regimen: Continue daily administration for a total of five consecutive days.

-

Route of Administration: The specific route of administration (e.g., intraperitoneal, intravenous) should be consistent across all animals in the study.

Controlled Cortical Impact (CCI) Model of TBI

Objective: To induce a reproducible traumatic brain injury in mice.

Materials:

-

CCI device (pneumatic or electromagnetic)

-

Stereotaxic frame

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (scalpel, drill, forceps)

-

Bone wax

-

Sutures or surgical clips

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent and secure it in a stereotaxic frame.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.

-

Impact: Position the CCI impactor tip perpendicular to the dural surface. Induce the cortical impact at a defined velocity and depth.

-

Closure: Control any bleeding and close the incision with sutures or surgical clips.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.

Rotorod Test for Motor Function

Objective: To assess motor coordination and balance in mice.

Materials:

-

Rotarod apparatus

Procedure:

-

Acclimation: Acclimate the mice to the testing room and the rotarod apparatus before the test day.

-

Training: Train the mice on the rotarod at a constant speed for a set duration on the days leading up to the TBI.

-

Testing: Place the mouse on the rotating rod, which gradually accelerates.

-

Data Collection: Record the latency to fall from the rod for each mouse.

-

Trials: Perform multiple trials for each mouse at each time point (e.g., daily for 7 days post-TBI) and average the results.

Morris Water Maze for Cognitive Function

Objective: To assess spatial learning and memory in mice.

Materials:

-

Circular water tank

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system